![molecular formula C15H26N2O4 B2391643 二叔丁基1-(双环[1.1.1]戊烷-1-基)肼-1,2-二羧酸酯 CAS No. 1326242-72-1](/img/structure/B2391643.png)
二叔丁基1-(双环[1.1.1]戊烷-1-基)肼-1,2-二羧酸酯
描述
Di-tert-butyl 1-(bicyclo[111]pentan-1-yl)hydrazine-1,2-dicarboxylate is a chemical compound with the molecular formula C15H26N2O4 It is characterized by the presence of a bicyclo[111]pentane core, which is a highly strained and rigid structure
科学研究应用
Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate has diverse applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and molecules with unique properties.
Biology: Its structural features make it a valuable tool in studying biological systems and interactions.
Medicine: The compound’s potential as a drug precursor or intermediate is being explored, especially in the development of novel therapeutics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate typically involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of manganese tris(dipivaloylmethane) (Mn(dpm)3). This reaction yields the desired compound, which can then be deprotected to obtain 1-bicyclo[1.1.1]pentylhydrazine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalable synthesis route mentioned above provides a foundation for potential industrial applications. The use of [1.1.1]propellane and di-tert-butyl azodicarboxylate in the presence of Mn(dpm)3 offers a viable pathway for large-scale production.
化学反应分析
Types of Reactions
Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
作用机制
The mechanism by which di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The bicyclo[1.1.1]pentane core provides rigidity and strain, which can influence the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: These compounds share the same core structure and exhibit similar properties.
Di-tert-butyl azodicarboxylate: A related compound used in the synthesis of di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate.
1-Bicyclo[1.1.1]pentylhydrazine: A deprotected form of the compound with similar applications.
Uniqueness
Di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate is unique due to its combination of the bicyclo[1.1.1]pentane core and hydrazine-1,2-dicarboxylate moiety. This combination imparts distinct structural and chemical properties, making it valuable for various research and industrial applications .
属性
IUPAC Name |
tert-butyl N-(1-bicyclo[1.1.1]pentanyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O4/c1-13(2,3)20-11(18)16-17(12(19)21-14(4,5)6)15-7-10(8-15)9-15/h10H,7-9H2,1-6H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEPHQWPVQIMVGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(C(=O)OC(C)(C)C)C12CC(C1)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
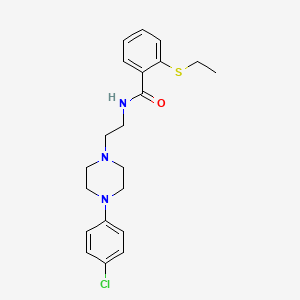
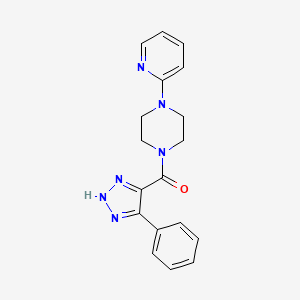
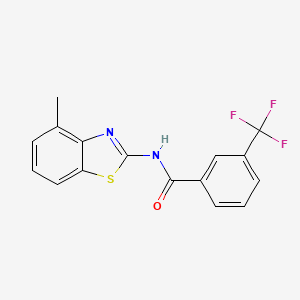
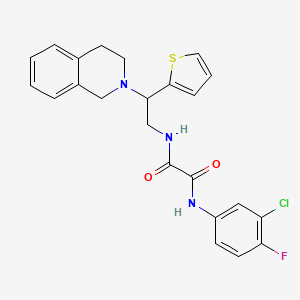
![N-[(furan-2-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2391567.png)
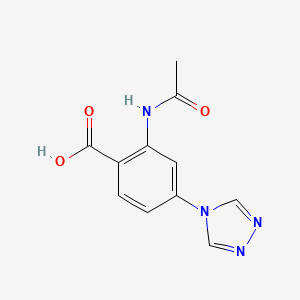

![6-cyclopropyl-2-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}amino)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2391570.png)
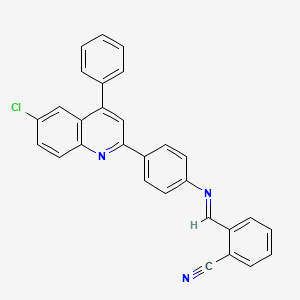
![3-(4-fluorobenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2391572.png)
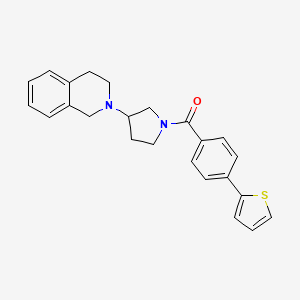

![3-Chloro-N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]benzamide](/img/structure/B2391581.png)
![2-[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2391582.png)
